molecular formula C22H40N2O6 B599538 Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate CAS No. 135941-84-3

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate

Cat. No.: B599538
CAS No.: 135941-84-3
M. Wt: 428.57
InChI Key: VAZLUTJIPMHAQN-ZCMDIHMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate is a complex organic compound that is often used in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The presence of the methoxy and oxo groups further adds to its reactivity and versatility in various chemical processes.

Biochemical Analysis

Biochemical Properties

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, such as peptidases and proteases, which are responsible for cleaving peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group protects the amino group of aspartic acid, preventing unwanted reactions during peptide synthesis. This protection is essential for the selective formation of peptide bonds, ensuring the correct sequence of amino acids in the final peptide product .

Cellular Effects

This compound influences various cellular processes by protecting amino acids during peptide synthesis. This protection ensures the proper assembly of peptides, which are crucial for cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in peptide synthesis indirectly affects cell function by enabling the production of functional proteins and peptides that regulate cellular activities .

Molecular Mechanism

The molecular mechanism of this compound involves the protection of the amino group of aspartic acid through the formation of a Boc group. This protection prevents the amino group from participating in unwanted reactions during peptide synthesis. The compound’s interaction with enzymes, such as peptidases and proteases, ensures the selective cleavage of peptide bonds, allowing for the correct assembly of peptides. Additionally, the Boc group can be selectively removed under mild conditions, enabling the final peptide product to retain its functional amino group .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is generally stable under dry and room temperature conditions, but it can degrade over time when exposed to moisture or extreme temperatures. Long-term studies have shown that the compound maintains its protective properties for extended periods, ensuring the stability of amino acids during peptide synthesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects amino acids during peptide synthesis without causing any adverse effects. At high doses, the compound may exhibit toxic effects, such as cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that the compound’s protective properties are dose-dependent .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes, such as peptidases and proteases, which facilitate the cleavage and formation of peptide bonds. These interactions ensure the proper assembly of peptides, which are essential for various metabolic processes. The compound’s role in protecting amino acids during peptide synthesis indirectly affects metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the proper localization and accumulation of the compound in specific cellular compartments, where it can effectively protect amino acids during peptide synthesis. The compound’s distribution is crucial for maintaining the stability of amino acids and ensuring the correct assembly of peptides .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its protective effects on amino acids. The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell. This subcellular localization is essential for the compound’s function in protecting amino acids during peptide synthesis, enabling the correct assembly of peptides in specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate typically involves the reaction of dicyclohexylamine with (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

Similar Compounds

  • Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-hydroxy-4-oxobutanoate
  • Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methyl-4-oxobutanoate

Uniqueness

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate is unique due to the presence of the methoxy group, which imparts distinct reactivity compared to its analogs. The methoxy group can participate in additional chemical reactions, such as oxidation to form aldehydes or carboxylic acids, which are not possible with the hydroxy or methyl analogs .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C10H17NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h11-13H,1-10H2;6H,5H2,1-4H3,(H,11,15)(H,13,14)/t;6-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZLUTJIPMHAQN-ZCMDIHMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692809
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135941-84-3
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.